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4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with 1,3-dimethyl-1H-1,2,4-triazole. One common method involves the use of a base catalyst such as sodium carbonate in a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Agrochemistry: The compound is investigated for its role as a plant growth regulator and its potential use in developing new agrochemicals.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar pharmacological properties.
1,3-Dimethyl-1H-1,2,4-triazole: Shares the triazole moiety but lacks the piperidine ring.
Piperidine: A simple heterocyclic amine that forms the backbone of the compound.
Uniqueness
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties.
Biological Activity
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a compound characterized by a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety. This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which contributes to its pharmacological properties.
- Molecular Formula : C9H16N4
- Molecular Weight : 180.25 g/mol
- CAS Number : 1250648-33-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
- Receptor Interaction : It may also interact with receptors involved in cellular signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. In vitro assays have indicated that this compound can inhibit the growth of several bacterial and fungal strains.
Anticancer Properties
Preliminary studies suggest potential anticancer activity:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism : Flow cytometry assays indicated that it induces apoptosis in cancer cells in a dose-dependent manner.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can be influenced by structural modifications. For instance:
- Substitutions on the piperidine ring can enhance bioactivity.
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(piperidin-4-yl)-3-methyl-1H-1,2,4-triazole | Substituted piperidine | Potentially enhanced CNS activity |
5-(pyridin-4-yl)-1H-[1,2,4]triazole | Pyridine substitution | Known for antimicrobial properties |
3-(pyridinyl)-5-methyltriazole | Contains a pyridinyl group | Exhibits significant anticancer activity |
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3 |
InChI Key |
ICLLREJPCQZMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2CCNCC2)C |
Origin of Product |
United States |
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